Proctolin

Vue d'ensemble

Description

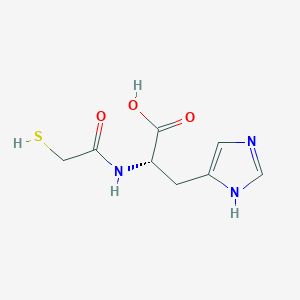

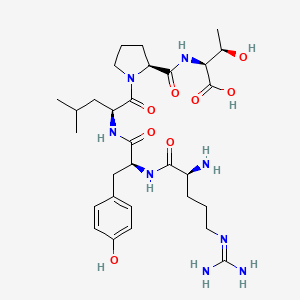

Proctolin is a neuropeptide present in insects and crustaceans. It was first found in Periplaneta americana, a species of cockroach in 1975 . The amino acid sequence of Proctolin is Arg-Tyr-Leu-Pro-Thr . It is a potent stimulator in the contraction of a number of visceral and skeletal muscles in insects .

Synthesis Analysis

The gene that codes for the proctolin precursor has been identified as CG7105 in the Drosophila melanogaster genome . The pre-proprotein is 140 amino acids long and has cleavage sites either side of the RYLPT proctolin sequence .Molecular Structure Analysis

The proctolin structure is highly conserved between species . Each amino acid in the proctolin molecule is needed for full activity . The preferred conformation of proctolin is a quasi-cyclic structure with the tyrosyl side chain pointing outwards .Physical And Chemical Properties Analysis

Proctolin has a molecular formula of C30H48N8O8 and a molar mass of 648.762 g·mol−1 . The IUPAC name for Proctolin is (2S,3R)-2-[[[(2S)-1-[(2S)-2-[[[(2S)-2-[[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid .Applications De Recherche Scientifique

Neuronal Localization and Immunological Detection

Proctolin, a pentapeptide, was first identified in cockroaches and is noted for its neurohormonal effects. Notable research by Bishop, O’Shea, & Miller (1981) demonstrated the use of proctolin antisera to detect proctolin-like immunoreactivity in the cockroach central nervous system. They employed radioimmunoassay and immunohistochemistry, revealing the localization of proctolin in neurons and its concentration differences across various ganglia.

Identification and Characterization as a Neurotransmitter

Starratt and Brown (1975) identified proctolin as a neurotransmitter in insects, particularly affecting the hindgut muscles of cockroaches. Their work, outlined in "Structure of the pentapeptide proctolin, a proposed neurotransmitter in insects", confirmed proctolin's structure and its biological activity at very low concentrations.

G Protein-Coupled Receptor for Proctolin

Johnson et al. (2003) identified a G protein-coupled receptor for proctolin in Drosophila melanogaster. Their study, "Identification and characterization of a G protein-coupled receptor for the neuropeptide proctolin in Drosophila melanogaster", demonstrated that the receptor binds proctolin with high affinity, suggesting a critical role in synaptic modulation.

Effect on Egg-Laying Activity in Bees

Miranda, Bitondi, & Simões (2003) investigated the impact of proctolin on the egg-laying activity of honey bees. Their research, detailed in "Effect of proctolin on the egg-laying activity of Apis mellifera queens", found that proctolin significantly increased egg-laying activity when administered via injection.

Modulation of Muscle Contractions in Insects

Chiang, Martens, & O'Donnell (2010) used the vagina muscles of the blood-sucking insect Rhodnius prolixus to explore proctolin's physiological effects. In "The vagina muscles of the blood‐sucking insect Rhodnius prolixus as a model for exploring the physiological effects of proctolin", they found that proctolin can induce prolonged muscle contractions, suggesting its role as a neuromodulator.

Inward Current Activation in Neurons

Golowasch & Marder (1992) studied the effects of proctolin on the stomatogastric nervous system in crustaceans. Their findings in "Proctolin activates an inward current whose voltage dependence is modified by extracellular Ca2+" highlighted that proctolin depolarizes neurons and evokes an inward current, significantly influenced by extracellular calcium.

Co-Transmitter in Neuromuscular Junctions

Adams& O’Shea (1983) discovered that proctolin acts as a cotransmitter in neuromuscular junctions. Their study, "Peptide cotransmitter at a neuromuscular junction", found that proctolin is released from nerve terminals onto target muscles, indicating its role in delayed and sustained contractile effects.

Distribution and Function in the Grasshopper Nervous System

Keshishian & O’Shea (1985) mapped the distribution of proctolin in the grasshopper Schistocerca nitens central nervous system. Their research, as detailed in "The distribution of a peptide neurotransmitter in the postembryonic grasshopper central nervous system", revealed proctolin's presence in specific neurons, suggesting its varied roles in insect neurobiology.

Structure-Function Analysis on Insect Receptors

Sullivan & Newcomb (1982) conducted structure-function analysis on proctolin and its synthetic analogues on cockroach hindgut receptors. Their work, "Structure function analysis of an arthropod peptide hormone: Proctolin and synthetic analogues compared on the cockroach hindgut receptor", provided insights into proctolin's modulatory functions on muscle tonus and nervous activity in arthropods.

Proctolin as a Potent Inhibitor

Hui, Hui, Ling, & Lajtha (1985) identified proctolin as a potent inhibitor of aminoenkephalinase, offering insights into its specificity in inhibiting various aminopeptidases. Their findings are detailed in "Proctolin: a potent inhibitor of aminoenkephalinase".

Modulatory Effects on Stretch Receptors

Manira, Rossi‐Durand, & Clarac (1991) explored proctolin's modulatory effects on a leg mechanoreceptor in crayfish. Their study "Serotonin and proctolin modulate the response of a stretch receptor in crayfish" showed that proctolin facilitates responses to sensory stimuli.

Orientations Futures

Research into the use of insect hormones like Proctolin could advance our knowledge and potentially lead to the development of safer and species-specific molecules for insect pest management . Further studies are needed to clarify the hormonal status of certain sequenced peptides and to investigate the functional roles of established hormones .

Propriétés

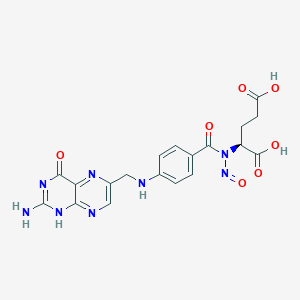

IUPAC Name |

(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48N8O8/c1-16(2)14-22(28(44)38-13-5-7-23(38)27(43)37-24(17(3)39)29(45)46)36-26(42)21(15-18-8-10-19(40)11-9-18)35-25(41)20(31)6-4-12-34-30(32)33/h8-11,16-17,20-24,39-40H,4-7,12-15,31H2,1-3H3,(H,35,41)(H,36,42)(H,37,43)(H,45,46)(H4,32,33,34)/t17-,20+,21+,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKUPPLMEDQDAJX-UEHMALFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80956793 | |

| Record name | N-{[1-(N-{2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}leucyl)pyrrolidin-2-yl](hydroxy)methylidene}threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

648.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Proctolin | |

CAS RN |

57966-42-4, 35373-63-8 | |

| Record name | Proctolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057966424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{[1-(N-{2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}leucyl)pyrrolidin-2-yl](hydroxy)methylidene}threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

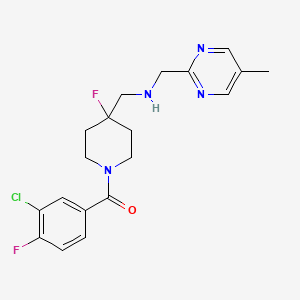

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

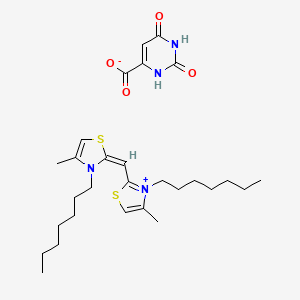

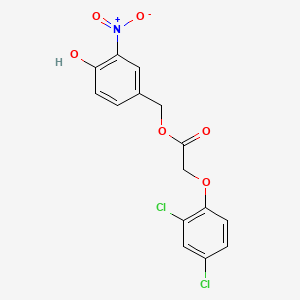

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4Z)-4-[(E,4Z)-4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonic acid](/img/structure/B1679017.png)